Cas no 1014052-30-2 (1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
1014052-30-2 structure
Product Name:1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:1014052-30-2
MF:C17H24N6O2
MW:344.411462783813
CID:5984234
PubChem ID:16855831
Update Time:2025-11-01

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 1-butyl-3,7-dihydro-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-
    • AKOS005186442
    • 1014052-30-2
    • 1-butyl-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
    • Z992053650
    • F2475-1034
    • Inchi: 1S/C17H24N6O2/c1-7-8-9-22-15(24)13-14(21(6)17(22)25)18-16(20(13)5)23-12(4)10(2)11(3)19-23/h7-9H2,1-6H3
    • InChI Key: LNJMVYSGPDBNOB-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(N(C)C(=O)N(CCCC)C2=O)N=C1N1C(C)=C(C)C(C)=N1

Computed Properties

  • Exact Mass: 344.19607403g/mol
  • Monoisotopic Mass: 344.19607403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 76.3Ų

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2475-1034-2μmol
1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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F2475-1034-10μmol
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F2475-1034-20μmol
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1014052-30-2 90%+
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$79.0 2023-07-28

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature

Additional information on 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Overview

The compound 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by the CAS number 1014052-30-2, represents a structurally complex molecule with significant potential in various fields of research and application. This compound belongs to the class of purine derivatives, which are well-known for their roles in biological systems and their applications in drug discovery.

Purine derivatives have long been studied for their diverse biological activities. The structure of this compound includes a purine ring system with multiple substituents that contribute to its unique properties. The presence of a butyl group at the 1-position and methyl groups at positions 3 and 7 adds to the hydrophobicity of the molecule. Additionally, the 8-position is substituted with a trimethylpyrazole group (3,4,5-trimethylpyrazole), which introduces aromaticity and potential hydrogen bonding capabilities.

Recent studies have highlighted the importance of such substituted purines in modulating cellular processes. For instance, research has shown that certain purine analogs can act as inhibitors of key enzymes involved in metabolic pathways. The specific substitution pattern in this compound may enhance its binding affinity to target proteins or enzymes, making it a promising candidate for therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as nucleophilic substitution and condensation reactions are typically employed in the construction of such complex molecules. The use of protecting groups and selective deprotection strategies is also crucial during the synthesis process to ensure the integrity of sensitive functional groups.

In terms of pharmacological activity, this compound has been shown to exhibit selectivity towards certain cellular targets. For example, studies have demonstrated its ability to inhibit specific kinases involved in signal transduction pathways. This property makes it a valuable tool in drug development efforts targeting diseases such as cancer or inflammatory disorders.

Moreover, the structural features of this compound suggest potential applications beyond traditional drug discovery. Its aromaticity and functional group diversity could make it suitable for use as a building block in materials science or as an intermediate in the synthesis of more complex molecules.

From an analytical standpoint, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of this compound. These methods provide critical insights into the molecular architecture and ensure that the final product meets quality standards required for research or commercial use.

In conclusion, 1-butyl-3,7-dimethyl-8-(3,4,5-trimethylpyrazolyl)-purine derivative represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and potential biological activities make it a valuable subject for further research and development.

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